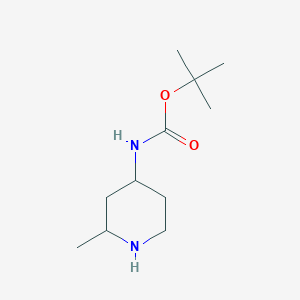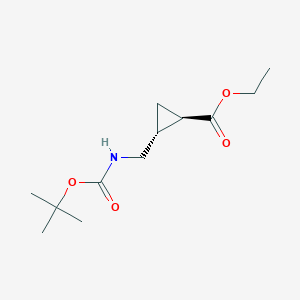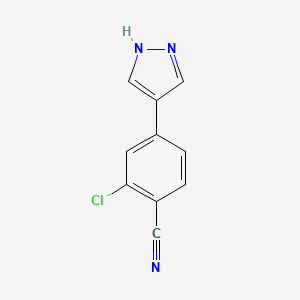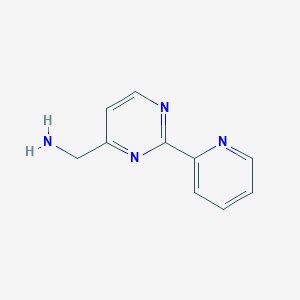
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Übersicht
Beschreibung
“(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1341782-97-5. It has a molecular weight of 186.22 and its IUPAC name is [2- (2-pyridinyl)-4-pyrimidinyl]methanamine .
Synthesis Analysis
A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . The synthesis process was evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4/c11-7-8-4-6-13-10 (14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticonvulsant Agents : Schiff bases derived from 3-aminomethyl pyridine, similar in structure to the compound , have been synthesized and demonstrated potential as anticonvulsant agents. These compounds exhibited seizure protection in various models, indicating their therapeutic potential in epilepsy treatment (Pandey & Srivastava, 2011).
Bone Formation Enhancers : A compound with a 2-aminopyrimidine template showed significant increases in trabecular bone formation rates in ovariectomized rats, indicating its potential application in treating bone disorders (Pelletier et al., 2009).
Photocytotoxicity and Imaging
- Photocytotoxic Agents : Iron(III) complexes incorporating similar pyridin-2-yl structures have shown unprecedented photocytotoxicity under red light to various cell lines, indicating their potential use in photodynamic therapy (Basu et al., 2014).
Catalysis and Material Science
Catalytic Applications : Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine analogs, have shown good activity and selectivity in catalytic applications, indicating their utility in synthetic chemistry (Roffe et al., 2016).
Suzuki-Miyaura Reaction Catalysts : Pd(II) complexes with ONN pincer ligands, based on a similar pyridin-2-yl structure, have demonstrated excellent catalytic activity towards the Suzuki-Miyaura cross-coupling reaction, which is crucial in the formation of biaryl compounds (Shukla et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
This compound interacts with its protein kinase targets by inhibiting their activity . The compound’s planar structure is essential for maintaining its inhibitory potency . The inhibition of protein kinases disrupts the phosphorylation process, leading to changes in the function of the proteins they were supposed to modify.
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. Protein kinases play a role in multiple cellular processes, including cell division, metabolism, and signal transduction. By inhibiting these enzymes, the compound can disrupt these processes and affect the overall function of the cell .
Pharmacokinetics
The compound’s molecular weight (18622 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of protein kinases by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have anti-fibrotic activity, effectively inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat. Additionally, the compound’s efficacy may be affected by the presence of other molecules in its environment, such as other drugs or substances that can interact with protein kinases.
Eigenschaften
IUPAC Name |
(2-pyridin-2-ylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMDYCJJVRPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)


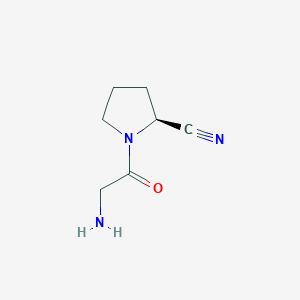
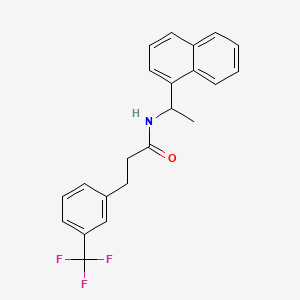
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)

![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)

